molecular formula C8H13NO7 B565542 2-Acetamido-2-deoxy-D-galacturonic Acid CAS No. 45171-33-3

2-Acetamido-2-deoxy-D-galacturonic Acid

Cat. No.: B565542
CAS No.: 45171-33-3
M. Wt: 235.19 g/mol
InChI Key: KSOXQRPSZKLEOR-YIDMHZNGSA-N
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Description

2-Acetamido-2-deoxy-D-galacturonic Acid is a derivative of D-galacturonic acid, where the hydroxyl group at the 2-position is replaced by an acetamido group. This compound is a key component in the structure of certain bacterial polysaccharides and is involved in various biological processes. It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve multiple biochemical pathways

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-D-galacturonic Acid vary with different dosages in animal models Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited

Metabolic Pathways

It is believed that this compound may be involved in complex metabolic pathways

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins Detailed information on its localization or accumulation is currently limited

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell Detailed information on any targeting signals or post-translational modifications is currently limited

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid typically involves the modification of D-galacturonic acidThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-galacturonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-D-galacturonic Acid is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical and biological properties.

Properties

CAS No.

45171-33-3

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5-,6+,8?/m1/s1

InChI Key

KSOXQRPSZKLEOR-YIDMHZNGSA-N

SMILES

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O

Synonyms

2-(Acetylamino)-2-deoxy-D-galacturonic Acid; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?

A1: this compound (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]

Q2: Can you provide examples of bacterial species where this compound is found in their lipopolysaccharides?

A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:

  • Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []
  • Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]
  • Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]
  • Escherichia coli: Identified in serotype O:98. []
  • Vibrio cholerae: Present in serotype O9. []
  • Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []
  • Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []

Q3: How does the presence of this compound influence the structure of bacterial polysaccharides?

A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []

Q4: Beyond its structural role, are there other notable features of this compound in bacterial lipopolysaccharides?

A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.

Q5: What analytical techniques are commonly used to study this compound within bacterial polysaccharides?

A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:

  • Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]
  • Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]
  • Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []
  • Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []

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